1-(2,5-Dichloro-4-sulfophenyl)-3-Methyl-5-pyrazolone Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichloro-4-sulfophenyl)-3-Methyl-5-pyrazolone Monohydrate is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of dichloro and sulfophenyl groups attached to a pyrazolone ring, which imparts distinct chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichloro-4-sulfophenyl)-3-Methyl-5-pyrazolone Monohydrate typically involves the reaction of 2,5-dichloroaniline with a sulfonating agent to introduce the sulfo group. This intermediate is then reacted with methyl acetoacetate under controlled conditions to form the pyrazolone ring. The final step involves the crystallization of the compound as a monohydrate.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichloro-4-sulfophenyl)-3-Methyl-5-pyrazolone Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichloro groups to less reactive moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2,5-Dichloro-4-sulfophenyl)-3-Methyl-5-pyrazolone Monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-sulfophenyl)-3-Methyl-5-pyrazolone Monohydrate involves its interaction with specific molecular targets. The dichloro and sulfophenyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the observed biological or chemical activities.
Comparison with Similar Compounds
- 1-(2,5-Dichloro-4-sulfophenyl)-5-pyrazolone-3-carboxylic acid
- 1-(2,5-Dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
Comparison: 1-(2,5-Dichloro-4-sulfophenyl)-3-Methyl-5-pyrazolone Monohydrate is unique due to the presence of the methyl group on the pyrazolone ring, which can influence its reactivity and interaction with other molecules. This distinguishes it from similar compounds that may lack this methyl group or have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2,5-dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O4S.H2O/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18;/h3-4H,2H2,1H3,(H,16,17,18);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUMQNLPFUNJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.